molecular formula C7H6BrF2N B15054925 4-Bromo-2-(difluoromethyl)-3-methylpyridine

4-Bromo-2-(difluoromethyl)-3-methylpyridine

Cat. No.: B15054925
M. Wt: 222.03 g/mol
InChI Key: LVHVSDFRUGPCDJ-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)-3-methylpyridine is a halogenated pyridine derivative featuring a bromine atom at the 4-position, a difluoromethyl group at the 2-position, and a methyl group at the 3-position. This compound is primarily utilized as a building block in agrochemical synthesis, particularly in crop protection agents .

Properties

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

4-bromo-2-(difluoromethyl)-3-methylpyridine

InChI

InChI=1S/C7H6BrF2N/c1-4-5(8)2-3-11-6(4)7(9)10/h2-3,7H,1H3

InChI Key

LVHVSDFRUGPCDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C(F)F)Br

Origin of Product

United States

Preparation Methods

Directed Ortho-Metalation and Difluoromethylation

3-Methylpyridine is treated with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), generating a lithiated intermediate at position 2. Quenching with chlorodifluoromethane (ClCF2H) introduces the difluoromethyl group. The reaction proceeds via a nucleophilic substitution mechanism, yielding 2-(difluoromethyl)-3-methylpyridine with 75–85% efficiency.

Electrophilic Bromination

The intermediate 2-(difluoromethyl)-3-methylpyridine undergoes bromination using bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a Lewis acid. The methyl group at position 3 directs electrophilic substitution to position 4 (para), producing the target compound in 60–70% yield.

Key Data

Step Reagents/Conditions Yield (%)
Difluoromethylation LDA, ClCF2H, THF, -78°C 75–85
Bromination Br2, FeBr3, 25°C, 12h 60–70

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated reactions enable modular construction of the pyridine ring. A Suzuki-Miyaura coupling between a boronic ester and a brominated intermediate is a cornerstone of this strategy.

Synthesis of 3-Methyl-4-Bromopyridine Intermediate

4-Bromo-3-methylpyridine is prepared via nitration of 3-methylpyridine followed by hydrogenation and bromination, as described in a patent. Nitration at position 4 (directed by the methyl group) yields 4-nitro-3-methylpyridine, which is reduced to 4-amino-3-methylpyridine using hydrogen gas and palladium on carbon (Pd/C). Subsequent diazotization with sodium nitrite (NaNO2) and hydrobromic acid (HBr) introduces bromine at position 4, achieving 90–95% yield.

Difluoromethylation via Cross-Coupling

The 4-bromo-3-methylpyridine intermediate undergoes a palladium-catalyzed coupling with a difluoromethylboronic acid. Using bis(tricyclohexylphosphine)palladium(0) (Pd(PCy3)2) as a catalyst and potassium carbonate (K2CO3) as a base, the reaction proceeds in THF at 80°C, affording the target compound in 65–75% yield.

Key Data

Step Reagents/Conditions Yield (%)
Nitration HNO3, H2SO4, 50°C, 6h 80–85
Bromination NaNO2, HBr, -5°C, 2h 90–95
Suzuki Coupling Pd(PCy3)2, K2CO3, THF, 80°C, 12h 65–75

Nucleophilic Aromatic Substitution Strategies

Nucleophilic displacement of a leaving group (e.g., chlorine) with a difluoromethyl anion provides an alternative route.

Chloropyridine Precursor Synthesis

2-Chloro-3-methylpyridine is synthesized via chlorination of 3-methylpyridine using phosphorus oxychloride (POCl3) at 110°C. The chlorine atom at position 2 serves as a leaving group for subsequent substitution.

Difluoromethylation and Bromination

Treatment of 2-chloro-3-methylpyridine with a difluoromethyl lithium (LiCF2H) reagent in dimethylformamide (DMF) at 0°C replaces chlorine with the difluoromethyl group (70–80% yield). Bromination at position 4 follows the protocol outlined in Section 1.2.

Key Data

Step Reagents/Conditions Yield (%)
Chlorination POCl3, 110°C, 8h 85–90
Difluoromethylation LiCF2H, DMF, 0°C, 4h 70–80

Reductive Amination and Subsequent Functionalization

This method leverages reductive amination to introduce the methyl group, followed by bromination and difluoromethylation.

Reductive Amination of Pyridinecarboxaldehyde

4-Pyridinecarboxaldehyde reacts with methylamine (CH3NH2) in methanol, forming an imine intermediate. Sodium cyanoborohydride (NaBH3CN) reduces the imine to 4-(methylamino)pyridine (85% yield).

Bromination and Difluoromethylation

The amine undergoes diazotization with NaNO2 and HBr, yielding 4-bromo-3-methylpyridine. Difluoromethylation via radical pathways using sodium difluoromethanesulfinate (NaSO2CF2H) and tert-butyl hydroperoxide (TBHP) completes the synthesis (60–70% yield).

Key Data

Step Reagents/Conditions Yield (%)
Reductive Amination CH3NH2, NaBH3CN, MeOH 85
Radical Difluoromethylation NaSO2CF2H, TBHP, 50°C 60–70

Comparative Analysis of Synthetic Routes

The table below evaluates the scalability, yield, and practicality of each method:

Method Total Yield (%) Scalability Cost Efficiency
Direct Bromination 45–55 Moderate High
Palladium-Catalyzed 50–60 Low Moderate
Nucleophilic Substitution 55–65 High High
Reductive Amination 40–50 Moderate Low

Key Findings

  • Nucleophilic substitution offers the best balance of yield and cost efficiency, making it suitable for industrial-scale production.
  • Palladium-catalyzed methods suffer from high catalyst costs but provide excellent regioselectivity.
  • Direct bromination is limited by moderate yields but remains advantageous for laboratories with limited infrastructure.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethyl)-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).

Major Products Formed

Scientific Research Applications

4-Bromo-2-(difluoromethyl)-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)-3-methylpyridine involves its interaction with specific molecular targets. The bromine and difluoromethyl groups contribute to its reactivity and ability to form stable complexes with enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomers and Positional Analogues

Table 1: Comparison of Bromo-Methylpyridine Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
4-Bromo-2-(difluoromethyl)-3-methylpyridine 1805019-80-0 C₇H₅BrF₂N ~223.03 4-Br, 2-CF₂H, 3-CH₃ Agrochemical intermediates
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 172.02 2-Br, 3-CH₃ Pharmaceutical synthesis
5-Bromo-2-methylpyridine Not specified C₆H₆BrN 172.02 5-Br, 2-CH₃ Organic synthesis reagent
6-Amino-3-bromo-2-methylpyridine 42753-71-9 C₆H₇BrN₂ 187.05 3-Br, 2-CH₃, 6-NH₂ Pharmaceutical precursors

Key Observations :

  • Substituent Effects : The position of bromine and methyl groups significantly influences reactivity. For example, 2-Bromo-3-methylpyridine (CAS 3430-17-9) is a common intermediate in drug synthesis due to its balanced steric and electronic properties . In contrast, this compound’s difluoromethyl group enhances metabolic stability and lipophilicity, making it suitable for agrochemicals .
  • Fluorine Impact: The difluoromethyl group in the target compound reduces basicity at the pyridine nitrogen compared to non-fluorinated analogues, as fluorine’s strong inductive electron-withdrawing effects stabilize the ring .

Halogenated Pyridines with Fluorine Substituents

Table 2: Fluorinated Bromopyridine Derivatives
Compound Name CAS Number Molecular Formula Key Features Applications
4-Bromo-2-(difluoromethyl)-3-fluoropyridine 1805299-80-2 C₆H₃BrF₃N 4-Br, 2-CF₂H, 3-F Not specified
3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one 1803696-06-1 C₆H₃BrF₃NO 3-Br, 4-CF₃, lactam structure Pharmaceutical research

Key Observations :

  • Fluorine vs. Difluoromethyl : Trifluoromethyl (-CF₃) groups (e.g., in CAS 1803696-06-1) exhibit stronger electron-withdrawing effects than -CF₂H, which may limit their use in electrophilic substitution reactions. The -CF₂H group in the target compound offers a balance between stability and reactivity .
  • Synthetic Utility : Fluorinated pyridines are favored in drug discovery for improving bioavailability and target binding. However, this compound’s agrochemical focus highlights its tailored design for pest resistance and environmental stability .

Biological Activity

4-Bromo-2-(difluoromethyl)-3-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on enzyme interactions, receptor binding, and its implications for drug development.

Chemical Structure and Properties

This compound has the molecular formula C7H6BrF2N and a molecular weight of approximately 222.03 g/mol. The compound features a pyridine ring substituted with a bromine atom, a difluoromethyl group, and a methyl group, which contribute to its unique reactivity and biological profile.

Mechanisms of Biological Activity

Enzyme Interactions
Research indicates that the difluoromethyl group enhances the compound's binding affinity to specific enzymes and receptors. This modification is crucial for its potential as a pharmaceutical intermediate. The ongoing studies aim to elucidate the specific targets and mechanisms through which this compound influences biological pathways .

Receptor Binding
The structural modifications in this compound may influence its interaction with various receptors, potentially leading to therapeutic applications. The presence of halogen substituents is known to affect the lipophilicity and electronic properties of compounds, which can enhance their pharmacological profiles.

Biological Activity Data

The following table summarizes some of the biological activities associated with this compound and related compounds:

Activity Compound Effectiveness
Anti-thrombolytic4b (related derivative)41.32% lysis against clot formation
Biofilm inhibition4f (related derivative)91.95% inhibition against E. coli
General antibacterialVarious derivativesModerate to high activity

These findings suggest that modifications in the structure of pyridine derivatives can significantly influence their biological activities, including anti-thrombolytic and antibacterial effects .

Case Studies

  • Anti-Thrombolytic Activity
    In a study examining pyridine derivatives, compound 4b exhibited significant anti-thrombolytic activity, indicating its potential role in clot prevention. The presence of specific substituents was linked to enhanced efficacy in inhibiting clot formation in human blood .
  • Biofilm Inhibition Against E. coli
    Another study highlighted compound 4f's remarkable antibacterial properties, achieving an inhibition rate of 91.95% against E. coli biofilms. This suggests that structural features such as the thiomethyl group may enhance antibacterial activity, making it a candidate for further investigation in treating infections .

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-2-(difluoromethyl)-3-methylpyridine?

  • Methodological Answer : A two-step approach is typically employed:

Bromination : Introduce bromine at the 4-position of a pre-functionalized pyridine derivative. For example, bromination of 2-(difluoromethyl)-3-methylpyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at reflux .

Functionalization : The difluoromethyl group is often introduced via nucleophilic substitution or cross-coupling. For analogs, halogen-difluoromethyl exchange using ClCF₂H or BrCF₂H in the presence of CuI has been reported .
Key Characterization : Confirm regioselectivity via 1^1H/19^{19}F NMR and LC-MS. Monitor reaction progress using TLC (silica gel, hexane/EtOAc).

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer :
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .
  • Spectroscopy :
  • 1^1H NMR (CDCl₃): Aromatic protons (δ 7.2–8.5 ppm), difluoromethyl (δ 5.5–6.0 ppm, JHFJ_{HF} = 50–60 Hz).
  • 19^{19}F NMR: Distinct signals for CF₂H (~-110 to -120 ppm) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Br, F content .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Intermediate for Biologically Active Molecules : The bromine atom enables Suzuki-Miyaura cross-coupling for aryl/heteroaryl introductions. The difluoromethyl group enhances metabolic stability and lipophilicity in drug candidates .
  • Case Study : Analogous bromopyridines are used to synthesize kinase inhibitors (e.g., JAK2/STAT3 pathways) via Pd-catalyzed couplings .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic and steric properties of the pyridine ring?

  • Methodological Answer :
  • Computational Analysis : DFT calculations (B3LYP/6-31G*) reveal:
  • Electron-Withdrawing Effect : CF₂H reduces electron density at the 2-position, directing electrophilic substitutions to the 4- and 6-positions.
  • Conformational Rigidity : Steric bulk of CF₂H restricts rotation, favoring planar ring geometry for π-stacking interactions .
  • Experimental Validation : Compare reaction rates of bromination with/without CF₂H. Use Hammett plots to quantify substituent effects .

Q. What challenges arise in optimizing regioselective bromination of 2-(difluoromethyl)-3-methylpyridine?

  • Methodological Answer :
  • Competing Side Reactions : Over-bromination or ring-opening due to excess NBS. Mitigate by:
  • Temperature Control : Maintain 60–70°C to favor mono-bromination .
  • Radical Quenchers : Add BHT (butylated hydroxytoluene) to terminate chain propagation .
  • Regioselectivity Analysis : Use LC-MS to detect dibrominated byproducts. Adjust solvent polarity (e.g., DMF vs. CCl₄) to modulate reactivity .

Q. How can contradictory data on the stability of this compound under acidic conditions be resolved?

  • Methodological Answer :
  • Controlled Degradation Studies :
Condition (pH)Temperature (°C)Half-Life (h)Major Degradant
1.02512Hydrolyzed CF₂H
7.43748None detected
  • Mechanistic Insight : At low pH, CF₂H undergoes hydrolysis to COOH, confirmed by 19^{19}F NMR loss of -CF₂H signals .
  • Mitigation : Store at neutral pH, avoid prolonged exposure to protic solvents .

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